ARQ-761
Description
Properties
Molecular Formula |
C25H25N8Na2O8PS |
|---|---|
Appearance |
Solid powder |
Origin of Product |
United States |
Molecular Mechanism of Action of Arq 761
Cell Death Mechanisms Triggered by ARQ-761
This compound, through its active form β-lap, triggers multiple cell death pathways in NQO1-overexpressing cancer cells, primarily driven by the metabolic disruption and DNA damage induced by the futile redox cycling.
NQO1-Dependent Programmed Cancer Cell Necrosis (Keresis)
A prominent cell death mechanism induced by this compound in NQO1-overexpressing cells is a specific form of programmed necrosis termed NAD⁺-Keresis. nih.govnih.govfrontiersin.org This pathway is initiated by the rapid depletion of NAD⁺ and ATP resulting from PARP1 hyperactivation in response to overwhelming DNA damage. nih.govnih.gov The severe energy depletion leads to a collapse of cellular homeostasis, culminating in necrotic cell death. nih.gov Keresis is characterized as a caspase-independent form of programmed cell death. cancer.govnih.govnih.govresearchgate.net
Research findings highlight the critical role of NAD⁺ depletion in this process. For instance, within 30 minutes of β-lap exposure, NAD⁺ molecules produced during the futile redox cycling are rapidly consumed by hyperactivated PARP1 during DNA repair efforts, leading to severe NAD⁺ and ATP depletion and subsequent NAD⁺-Keresis. nih.gov
Caspase-Independent Cell Death Pathways
This compound primarily induces caspase-independent cell death in NQO1-overexpressing cancer cells. cancer.govnih.govnih.govresearchgate.net This is distinct from classical apoptosis, which relies on the activation of caspase enzymes. The NAD⁺-Keresis pathway, driven by metabolic collapse due to NAD⁺ and ATP depletion, is a key caspase-independent mechanism. nih.govnih.gov
While the primary mode of death is caspase-independent necrosis, some studies suggest that under certain conditions or in combination with other agents, β-lap can also induce apoptosis. mdpi.comresearchgate.net However, the core mechanism of single-agent this compound in NQO1-high cells is predominantly caspase-independent programmed necrosis. cancer.govnih.govnih.govresearchgate.net
Endoplasmic Reticulum (ER) Stress-Induced Cell Death
β-lap treatment has been shown to induce endoplasmic reticulum (ER) stress. cancer.govmdpi.com The futile redox cycling and subsequent ROS production can disrupt ER function, leading to the accumulation of unfolded or misfolded proteins and triggering the unfolded protein response (UPR). mdpi.com Severe or prolonged ER stress can activate downstream pathways that lead to cell death. mdpi.com
Furthermore, β-lap treatment elicits the release of calcium from ER stores. mdpi.comaacrjournals.org Elevated intracellular calcium levels can contribute to PARP1 hyperactivation and also activate calcium-dependent proteases like μ-calpain, which has been implicated in the caspase-independent cell death pathway (Keresis) induced by β-lap. cancer.govfrontiersin.org
Role of E2F Transcription Factor 1 (E2F1) in Apoptotic Pathways
While the primary cell death mode is necrosis, β-lap has also been shown to induce the expression of the E2F transcription factor 1 (E2F1). cancer.govannualreviews.org E2F1 is a key regulator of cell cycle progression and can also function as a pro-apoptotic factor, particularly in response to DNA damage and other cellular stresses. cancer.govtandfonline.com
The induction of E2F1 by β-lap can activate E2F1-mediated checkpoint pathways that may directly trigger apoptosis. cancer.gov This suggests a potential link between the DNA damage caused by this compound and the activation of apoptotic signaling, although the interplay between the predominant necrotic pathway and the potential for E2F1-mediated apoptosis requires further detailed investigation. cancer.govdntb.gov.ua
Data Table
Based on the search results, a summary of the key molecular events triggered by this compound in NQO1-overexpressing cancer cells can be presented:
| Molecular Event | Consequence(s) | References |
| NQO1-mediated futile redox cycling | Consumption of NAD(P)H, Generation of Reactive Oxygen Species (ROS), primarily H₂O₂ | nih.govmdpi.comscholarsresearchlibrary.com |
| ROS-induced DNA damage | Oxidative base lesions, Single-strand breaks, Double-strand breaks | nih.govmdpi.comscholarsresearchlibrary.com |
| Hyperactivation of PARP1 | Consumption of NAD⁺, Depletion of NAD⁺ and ATP | nih.govmdpi.comnih.gov |
| Severe NAD⁺ and ATP depletion | Metabolic catastrophe, Loss of cellular homeostasis | nih.govnih.gov |
| Endoplasmic Reticulum (ER) Stress | Disruption of ER function, Calcium release from ER stores | cancer.govmdpi.comaacrjournals.org |
| Activation of μ-Calpain | Contributes to caspase-independent cell death | cancer.govfrontiersin.org |
| Induction of E2F1 expression | Potential activation of E2F1-mediated apoptotic pathways | cancer.govannualreviews.orgtandfonline.com |
| Cell Death | Primarily NQO1-dependent programmed necrosis (NAD⁺-Keresis), potential for caspase-independent and E2F1-mediated apoptosis | cancer.govnih.govnih.govfrontiersin.orgresearchgate.netmdpi.comresearchgate.net |
Detailed Research Findings
Research has demonstrated a strong correlation between NQO1 expression levels in tumors and the efficacy of β-lap/ARQ-761. nih.govresearchgate.net Studies have shown that cancer cell lines with high NQO1 expression are significantly more sensitive to β-lap-induced cell death compared to those with low NQO1 levels. aacrjournals.org The ratio of NQO1 to catalase activity within a tumor is considered a critical determinant of sensitivity, as catalase can detoxify the H₂O₂ produced by the futile redox cycling. nih.govfrontiersin.orgaacrjournals.orgaacrjournals.org
The profound depletion of NAD⁺ and ATP following PARP1 hyperactivation is a consistently observed phenomenon and is considered the primary driver of NAD⁺-Keresis. nih.govnih.gov This metabolic collapse occurs rapidly after exposure to β-lap in NQO1-high cells. nih.gov
Targeting Strategies and Molecular Selectivity
Tumor-Specific NQO1 Overexpression and Catalase Levels as a Therapeutic Window
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic enzyme that catalyzes the two-electron reduction of quinones, bypassing the formation of reactive semiquinone radicals mdpi.commdpi.com. While present in most normal tissues, NQO1 is frequently overexpressed in a variety of solid tumors, with levels reported to be 5- to 200-fold higher than in normal tissue ascopubs.orgresearchgate.netasco.org. This significant difference in expression creates a therapeutic window that can be exploited by NQO1-bioactivatable drugs like ARQ-761. mdpi.comnih.govnih.gov
This compound undergoes a futile redox cycle mediated by NQO1. mdpi.comnih.gov NQO1 reduces this compound to an unstable hydroquinone (B1673460). mdpi.comnih.gov This hydroquinone then spontaneously reoxidizes back to the parent compound through a two-step oxygenation process, generating high levels of reactive oxygen species (ROS), particularly superoxide (B77818) and hydrogen peroxide (H₂O₂). mdpi.comnih.gov This rapid and continuous generation of ROS overwhelms the cell's antioxidant defense systems. mdpi.com
Catalase is an enzyme that plays a crucial role in detoxifying hydrogen peroxide by converting it to water and oxygen. Normal tissues typically have sufficient levels of catalase to neutralize the moderate amounts of H₂O₂ produced during normal cellular metabolism or even from limited NQO1 activity. nih.govnih.gov However, some tumor types that overexpress NQO1 may exhibit reduced catalase levels compared to associated normal tissue. nih.govnih.gov This imbalance, characterized by high NQO1 and relatively lower catalase, exacerbates the cytotoxic effects of this compound in tumor cells. nih.govnih.gov The massive H₂O₂ generated by the NQO1-mediated futile cycle in tumor cells with low catalase cannot be effectively neutralized, leading to oxidative stress, DNA damage, and ultimately cell death. mdpi.comnih.govnih.gov This differential in NQO1 expression and catalase levels between tumor and normal tissue forms the basis of this compound's tumor-selective targeting strategy. nih.govnih.gov
Preclinical studies have supported the concept of the NQO1:catalase ratio as a determinant of sensitivity to β-lapachone (the active form of this compound). nih.govnih.gov For instance, studies in non-small cell lung cancer (NSCLC) models demonstrated that the combination of β-lapachone and radiation selectively killed NQO1-overexpressing cells while sparing normal tissues with low NQO1 and high catalase levels. nih.govaacrjournals.org
Impact of NQO1 Gene Polymorphisms on this compound Efficacy
Genetic polymorphisms in the NQO1 gene can influence the enzyme's expression and activity, potentially impacting the efficacy of NQO1-bioactivatable drugs like this compound. Single-nucleotide polymorphisms (SNPs) within the coding regions of genes can alter the amino acid sequence of the encoded protein, leading to changes in protein structure and function. mdpi.com
One well-studied NQO1 polymorphism is NQO1 C609T (also known as rs1800566), which results in a proline to serine substitution at codon 187 (P187S). This polymorphism is associated with significantly reduced NQO1 enzymatic activity due to decreased protein stability and increased proteasomal degradation. Individuals homozygous for the T allele (NQO12/2 genotype) have severely impaired or absent NQO1 activity, while heterozygotes (NQO11/2 genotype) have reduced activity compared to individuals with the wild-type genotype (NQO11/1).
Given that this compound's mechanism of action is dependent on functional NQO1, individuals with polymorphisms that reduce NQO1 activity are likely to show diminished response to the treatment. mdpi.com Conversely, patients with wild-type NQO1 and high tumor NQO1 expression are expected to be more sensitive to this compound. researchgate.netnih.govascopubs.orgasco.org
Clinical studies investigating this compound have analyzed NQO1 genotypic polymorphisms. researchgate.net While a trend towards improved efficacy was observed in patients with NQO1-high tumors in one Phase 1 study, the impact of specific polymorphisms on this compound efficacy requires further investigation with larger patient cohorts. researchgate.netascopubs.orgasco.orgresearchgate.net The presence of NQO1 polymorphisms could serve as a predictive biomarker to identify patients who are most likely to benefit from this compound therapy. mdpi.com
Differential Effects of this compound on NQO1-Positive versus NQO1-Negative Cells
The selective cytotoxicity of this compound towards NQO1-positive cancer cells is a cornerstone of its therapeutic strategy. In NQO1-overexpressing cells, this compound is efficiently reduced by NQO1, triggering the futile redox cycling and subsequent massive ROS generation. mdpi.comnih.govnih.gov This leads to significant oxidative stress, DNA damage (including double-strand breaks), and hyperactivation of poly(ADP-ribose) polymerase 1 (PARP1). mdpi.comnih.govnih.gov The hyperactivation of PARP1 depletes cellular NAD⁺ and ATP levels, leading to metabolic catastrophe and a form of programmed cell death known as NAD⁺-keresis or programmed necrosis. mdpi.comnih.govnih.gov
In contrast, NQO1-negative cells or cells with very low NQO1 expression are significantly less sensitive to this compound. ascopubs.orgasco.orgresearchgate.net In these cells, the futile redox cycle is minimal or absent, resulting in much lower levels of ROS generation and consequently less DNA damage and PARP1 activation. nih.gov Without the NQO1-mediated activation, this compound does not induce the same level of metabolic disruption and cell death. nih.gov
Studies using NQO1-positive and NQO1-negative cell lines have consistently demonstrated this differential sensitivity. For example, research has shown that NQO1 depletion in cancer cell lines reduces their sensitivity to β-lapachone. mdpi.com Conversely, overexpression of NQO1 in otherwise resistant cells can sensitize them to the compound. This selective toxicity forms the basis for using NQO1 expression as a biomarker to identify patients who may respond to this compound. nih.govascopubs.orgasco.org
Clinical data from a Phase 1 study of this compound showed a trend towards improved clinical benefit in patients with NQO1-high tumors compared to those with NQO1-low tumors. researchgate.netascopubs.orgasco.orgresearchgate.net Prior to restricting enrollment to patients with NQO1-high tumors, the disease control rate was numerically greater in NQO1-positive tumors (65%) compared to NQO1-negative tumors (18%) in a subset of evaluated patients. ascopubs.orgasco.orgresearchgate.net
Data Table: Disease Control Rate by NQO1 Expression in a Subset of Patients ascopubs.orgasco.orgresearchgate.net
| NQO1 Expression | Number of Evaluable Patients | Disease Control Rate (Stable Disease or Partial Response) |
| Positive (H-score ≥ 200) | Data not explicitly presented for this subset in snippets, but enrollment was restricted to NQO1-high tumors after initial analysis. | 65% |
| Negative (H-score < 200) | Data not explicitly presented for this subset in snippets. | 18% |
This differential effect highlights the importance of NQO1 as a key determinant of this compound's activity and underscores its role as a potential predictive biomarker for patient selection.
Preclinical Efficacy Studies and Disease Models
In Vitro Cytotoxicity and Antiproliferative Activity
ARQ-761, as a beta-lapachone (B1683895) analogue, has demonstrated significant cytotoxic and antiproliferative activity in various cancer cell lines, particularly those with high NQO1 expression. mdpi.comresearchgate.netresearchgate.netresearchgate.netiu.eduresearchgate.net
Cell Line Sensitivity Profiling (e.g., Pancreatic Cancer, Breast Cancer, Hepatocellular Carcinoma, Head and Neck Squamous Cell Carcinoma, Non-Small Cell Lung Cancer)
This compound's cytotoxic effects are largely dependent on the expression levels of NQO1 in cancer cells. Studies have shown sensitivity in a range of cancer cell lines overexpressing NQO1, including those derived from pancreatic cancer, breast cancer, hepatocellular carcinoma (HCC), head and neck squamous cell carcinoma (HNSCC), and non-small cell lung cancer (NSCLC). nih.govresearchgate.netresearchgate.netresearchgate.netiu.eduaacrjournals.orgnih.govaacrjournals.orgpatsnap.com
In hepatocellular carcinoma, relatively high NQO1 and low catalase levels were observed in both clinical specimens and cell lines, and beta-lapachone treatment induced NQO1-selective killing of HCC cells in vitro. researchgate.netiu.edu
For head and neck squamous cell carcinoma, beta-lapachone (ARQ761 in clinical form) has shown inhibitory effects on NQO1 enzyme activity in HNSCC cell lines. patsnap.com
Beta-lapachone has also demonstrated antiproliferative activity against breast carcinoma cells (MCF7) and hepatocellular carcinoma cells (HEPG2) in MTT assays. researchgate.net
In NSCLC cell lines, beta-lapachone has been shown to selectively potentiate the effects of ionizing radiation in those overexpressing NQO1. aacrjournals.orgnih.gov
Interactive Data Table: In Vitro Cytotoxicity (Illustrative Examples from Search Results)
| Cancer Type | Cell Line | NQO1 Expression Level (Relative) | In Vitro Efficacy Measure (e.g., IC50) |
| Pancreatic | MiaPaCa2 | High | Sensitive |
| HCC | HepG2 | Relatively High | Cytotoxic |
| HNSCC | Cal33 | Overexpressed | NQO1 enzyme inhibition observed patsnap.com |
| NSCLC | A549 | NQO1-overexpressing medchemexpress.com | IC50 values reported medchemexpress.com |
| Breast | MCF7 | NQO1-expressing mdpi.com | Antiproliferative activity researchgate.net |
Influence of Cell Cycle Status and Oncogenic Driver Mutations on Efficacy
Preclinical data suggest that this compound can induce cell death independent of cell cycle status. researchgate.netresearchgate.netaacrjournals.org Its efficacy is also reported to be not dependent on the functional status of p53 or affected by known oncogenic driver or carrier mutations, such as KRAS or p53. nih.govresearchgate.netresearchgate.netresearchgate.netaacrjournals.org This suggests a mechanism of action that bypasses common resistance pathways associated with these genetic alterations.
In Vivo Antitumor Activity in Xenograft Models
Studies using in vivo xenograft models have provided evidence for the antitumor activity of this compound, particularly in tumors with high NQO1 expression. researchgate.netresearchgate.netiu.edupatsnap.com
Tumor Growth Inhibition in NQO1-Overexpressing Xenografts
This compound has demonstrated significant antitumor effects in preclinical human cancer xenografts that overexpress NQO1. In pancreatic cancer xenografts, beta-lapachone (ARQ761) showed synergistic antitumor activity when combined with standard chemotherapy like gemcitabine (B846). nih.govresearchgate.net High efficacy, including a high number of cures in mice, was observed in human MiaPaCa2 xenografts in athymic nude mice. nih.gov
In hepatocellular carcinoma mouse xenograft models, administration of beta-lapachone significantly inhibited tumor growth and prolonged survival. researchgate.netiu.edu
For head and neck squamous cell carcinoma, combined treatment of 5-FU and beta-lapachone (ARQ761 in clinical form), particularly when delivered via nanoparticles, significantly delayed tumor growth and prolonged survival in tumor-bearing xenograft mice. patsnap.com
In NSCLC xenograft models (both subcutaneous and orthotopic), the combination of beta-lapachone and ionizing radiation resulted in radiosensitization and high apparent cures. aacrjournals.orgnih.govpatsnap.com
Interactive Data Table: In Vivo Tumor Growth Inhibition (Illustrative Examples)
| Cancer Type | Xenograft Model | NQO1 Expression | Treatment | Outcome (e.g., Tumor Growth Inhibition, Survival) |
| Pancreatic | MiaPaCa2 | High | ARQ761 + Gemcitabine | Synergistic antitumor effects, high cures nih.govresearchgate.net |
| HCC | Mouse Xenograft | High | Beta-lapachone | Significant tumor growth inhibition, prolonged survival researchgate.netiu.edu |
| HNSCC | Mouse Xenograft | Overexpressed | 5-FU + Beta-lapachone (nanoparticle) | Significantly delayed tumor growth, prolonged survival patsnap.com |
| NSCLC | Subcutaneous/Orthotopic | Overexpressed | Beta-lapachone + Ionizing Radiation | Efficacious radiosensitization, high apparent cures (>70%) aacrjournals.orgnih.govpatsnap.com |
Note: Specific percentages of tumor growth inhibition or detailed survival data were not consistently available in the search snippets for a comprehensive table. The table provides illustrative examples of observed outcomes.
Impact on Tumor Metabolism (e.g., Glucose Uptake Suppression)
This compound's mechanism of action involves significant metabolic perturbation within NQO1-overexpressing cancer cells. The futile redox cycling catalyzed by NQO1 depletes NAD(P)H and generates large amounts of ROS. nih.govresearchgate.netresearchgate.net This leads to hyperactivation of PARP1, which consumes NAD+, further depleting cellular energy stores (NAD+ and ATP). nih.govresearchgate.netmdpi.comfrontiersin.orgresearchgate.netresearchgate.netiu.eduaacrjournals.orgnih.govaacrjournals.org
In preclinical pancreatic cancer models, significant inhibition of 18FDG uptake was observed after treatment with beta-lapachone, suggesting strong suppression of glucose metabolism during tumor regression. nih.gov This aligns with the understanding that the depletion of NAD+ and ATP would impact cellular processes requiring energy, including glucose uptake and utilization. nih.govaacrjournals.orgnih.govaacrjournals.org
Radiosensitizing Potential of this compound in Preclinical Models
Preclinical studies have demonstrated that this compound can act as a radiosensitizer in NQO1-overexpressing cancer cells. aacrjournals.orgnih.govaacrjournals.orgpatsnap.com The combination of sublethal doses of beta-lapachone (ARQ761) with ionizing radiation has shown synergistic effects in killing NQO1-positive cancer cells, including those from NSCLC, prostate, and head and neck cancers. aacrjournals.orgnih.govaacrjournals.org
The proposed mechanism for radiosensitization involves the generation of DNA damage by both agents. aacrjournals.orgnih.gov Beta-lapachone administration after irradiation leads to PARP hyperactivation, significant lowering of NAD+/ATP levels, and increased double-strand break (DSB) lesions in vitro. aacrjournals.orgnih.govpatsnap.com The dramatic losses of NAD+ and ATP are thought to inhibit efficient DNA damage repair processes initiated by irradiation, contributing to cell death. aacrjournals.orgnih.gov This combination therapy has shown efficacy in preclinical models using NSCLCs, resulting in high apparent cures in xenografts with minimal toxicity to normal tissues. aacrjournals.orgnih.gov
Combination Therapeutic Strategies Preclinical Focus
Synergistic Effects with DNA-Damaging Agents (e.g., Gemcitabine (B846), Paclitaxel (B517696), 5-Fluorouracil, Ionizing Radiation)
Beta-lapachone (B1683895) (ARQ-761) has demonstrated synergistic anti-tumor effects when combined with various DNA-damaging agents in preclinical models. This includes synergy with gemcitabine and paclitaxel in pancreatic cancer models. medkoo.com The combination of this compound with gemcitabine and nab-paclitaxel has shown synergistic anti-tumor activity in preclinical models of pancreatic cancer. Furthermore, beta-lapachone has been shown to synergize with ionizing radiation in various cancer cell lines, including non-small cell lung cancers (NSCLCs) and colon adenocarcinoma cells. This synergy allows for potentially lower doses of both agents while achieving significant anti-tumor effects.
Mechanistic Basis of Enhanced DNA Damage
The synergy observed between this compound and DNA-damaging agents is primarily attributed to the mechanism by which this compound functions in NQO1-positive cells. This compound is bioactivated by NQO1, leading to a futile redox cycle that generates massive levels of hydrogen peroxide (H₂O₂), a potent inducer of DNA damage. cancer.govbmrb.iomedkoo.com When combined with agents that also cause DNA lesions (like chemotherapy or radiation), the this compound-induced damage, particularly single-strand breaks (SSBs), can overwhelm the cell's DNA repair capacity. This accumulation of DNA lesions triggers hyperactivation of PARP1, a key enzyme in DNA repair. bmrb.iomedkoo.com The subsequent PARP1 hyperactivation leads to rapid depletion of cellular NAD+ and ATP, resulting in metabolic catastrophe and ultimately cell death, often through a caspase-independent mechanism. cancer.govbmrb.iomdpi.commedkoo.com This enhanced DNA damage and impaired repair contribute significantly to the synergistic lethality observed in preclinical studies.
Combinations with PARP Inhibitors
Preclinical studies have explored the combination of beta-lapachone (this compound) with PARP inhibitors, demonstrating synergistic anti-tumor activity in NQO1-overexpressing solid tumors, including pancreatic ductal adenocarcinoma and NSCLC. This combination appears to be particularly effective in tumors with elevated NQO1 levels.
Exploiting PARP1 Hyperactivation and NAD+ Depletion
The synergy between this compound and PARP inhibitors stems from their convergent effects on DNA damage and cellular energy metabolism. This compound, upon NQO1 activation, causes extensive DNA damage, particularly SSBs, which are primary substrates for PARP1. bmrb.io This leads to PARP1 hyperactivation and a dramatic depletion of NAD+ and ATP as PARP1 consumes NAD+ during the repair process. bmrb.iomedkoo.com PARP inhibitors block the catalytic activity of PARP, preventing effective DNA repair and trapping PARP1 on DNA breaks. When combined with this compound, PARP inhibitors enhance the accumulation of unrepaired DNA damage caused by this compound's mechanism. Furthermore, while this compound alone depletes NAD+ through PARP1 hyperactivation, combining it with a PARP inhibitor can potentially influence NAD+ levels by preventing its consumption by PARP1, which in turn might sustain the NQO1-dependent futile redox cycling of beta-lapachone, thereby amplifying ROS generation and DNA damage. This combined assault on DNA integrity and metabolic resources leads to synergistic cell death.
Interaction with Metabolic Pathway Modulators
Beyond direct DNA-damaging agents and PARP inhibitors, preclinical investigations have also touched upon combining this compound with modulators of metabolic pathways.
Targeting Thioredoxin Reductase (TXNRD) or Superoxide (B77818) Dismutase 1 (SOD1) to Overcome Resistance
Resistance to beta-lapachone (this compound) can be influenced by the cellular redox environment, which is regulated by enzymes like Thioredoxin Reductase (TXNRD) and Superoxide Dismutase 1 (SOD1). These enzymes help counteract the oxidative stress induced by beta-lapachone's mechanism. Preclinical findings suggest that inhibiting TXNRD or SOD1 can overcome NRF2-mediated resistance to beta-lapachone. NRF2 is a transcription factor that upregulates the expression of various antioxidant enzymes, including TXNRD and SOD1, as a protective response to oxidative stress. By targeting TXNRD or SOD1, the cell's capacity to neutralize the ROS generated by this compound is diminished, thereby enhancing the drug's cytotoxic effects and potentially overcoming resistance mediated by the NRF2 pathway. This suggests that combinations of this compound with inhibitors of TXNRD or SOD1 could be a strategy to improve responses in tumors that have developed or intrinsic resistance through enhanced antioxidant defenses.
Impact on Cancer Stem Cells (CSCs) and Resistance Mechanisms
Cancer stem cells (CSCs) are a subpopulation of cancer cells characterized by self-renewal capacity and the ability to initiate and maintain tumor growth. They are often associated with therapeutic resistance and disease relapse. This compound's mechanism of action, which involves NQO1-dependent futile redox cycling leading to the generation of reactive oxygen species (ROS) and subsequent cell death, suggests a potential to target these resistant cell populations. researchgate.netmdpi.comacademindex.com
Preclinical studies have indicated that NQO1 expression plays a supportive role in maintaining cancer stem-like cell populations in non-small cell lung cancer (NSCLC). mdpi.com Elevated NQO1 expression is noted in various early forms of cancers, including those where CSCs are implicated in resistance and metastasis. nih.govresearchgate.net Agents that can target cancer cells irrespective of their growth state, including resistant, growth-arrested cancer (stem-like) cells, are needed to prevent tumor repopulation and metastasis. nih.govresearchgate.net
Elimination of ALDH+ Epithelial-like CSCs and CD24-/loCD44+/hi Mesenchymal-like CSCs
Specific CSC populations, characterized by markers such as high aldehyde dehydrogenase (ALDH) activity (ALDH+) and the cell surface phenotype CD24-/loCD44+/hi, are known to contribute to therapeutic resistance in various cancers, including triple-negative breast cancer (TNBC). researchgate.netaacrjournals.orgfrontiersin.orgfrontiersin.orgmdpi.com ALDH+ cells are considered epithelial-like CSCs, while CD24-/loCD44+/hi cells are often associated with a mesenchymal-like CSC phenotype. researchgate.netaacrjournals.org
Research has identified antioxidant enzymes like NQO1 and Superoxide Dismutase 1 (SOD1) as potential therapeutic vulnerabilities in these specific CSC populations in TNBC. researchgate.netaacrjournals.org While studies specifically detailing this compound's direct impact on eliminating CD24-/loCD44+/hi CSCs were not prominently found in the search results, the mechanism of NQO1-bioactivatable drugs like this compound, which generate significant levels of ROS, aligns with strategies aimed at exploiting the redox vulnerabilities of CSCs. researchgate.netaacrjournals.org Effective targeting of ALDH+ epithelial-like CSCs and CD24-/loCD44+/hi mesenchymal-like CSCs has been explored using NQO1-bioactivatable futile redox cycling molecules, which generate large amounts of ROS. aacrjournals.orgresearchgate.net
Data from preclinical studies using a potent and specific NQO1-bioactivatable futile redox cycling molecule (IB-DNQ, which shares mechanistic similarities with this compound as an NQO1 substrate) demonstrated effective targeting of ALDH+ epithelial-like CSCs and CD24-/loCD44+/hi mesenchymal-like CSCs in TNBC. aacrjournals.orgresearchgate.net This targeting effect was enhanced by inhibiting SOD1, suggesting a synergistic approach to eliminate these resistant CSC populations. aacrjournals.orgresearchgate.net
Addressing NRF2-Mediated Resistance Pathways
The NRF2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response and plays a significant role in conferring resistance to chemotherapy and radiotherapy in cancer cells. annualreviews.orgbiorxiv.orgnih.gov Alterations in the NRF2/KEAP1 pathway can lead to the constitutive activation of NRF2, resulting in the aberrant induction of antioxidant and detoxification enzymes, including NQO1. researchgate.net While NQO1 is the target enzyme for this compound's activation, NRF2-mediated upregulation of other antioxidant enzymes can potentially contribute to resistance to ROS-generating agents like β-lapachone and its analogs. researchgate.netfrontiersin.orgdntb.gov.ua
Preclinical findings suggest that NRF2/KEAP1 mutational status might influence the response to β-lapachone treatment. researchgate.net Inhibition of enzymes like SOD1 or Thioredoxin Reductase (TXNRD) has been shown to overcome NRF2-mediated resistance to β-lapachone, indicating potential combination strategies to enhance the efficacy of NQO1-bioactivatable drugs in the context of NRF2 activation. frontiersin.orgdntb.gov.ua NRF2 activation promotes the expression of enzymes that maintain high NADPH levels, which are crucial for antioxidant defenses. biorxiv.org By inducing a futile redox cycle that depletes NAD(P)H, this compound's mechanism inherently counters a key aspect of NRF2-mediated protection. nih.govfrontiersin.org
Studies have shown that silencing NRF2 can sensitize cancer cells to chemotherapy and decrease NQO1 protein expression, highlighting the complex interplay between NRF2, NQO1, and drug resistance. mdpi.com Targeting NRF2 and its downstream processes is an active area of research for overcoming therapeutic resistance in cancers with aberrant NRF2 activation. annualreviews.orgnih.gov this compound's ability to function as an NQO1 substrate positions it as an agent that can exploit the often upregulated NQO1 in NRF2-activated tumors, while simultaneously the resistance conferred by other NRF2 targets may need to be addressed through combination therapies. researchgate.netfrontiersin.orgdntb.gov.ua
Pharmacology and Biomarkers Preclinical Aspects
In Vivo Conversion of ARQ-761 to β-Lapachone
This compound functions as a prodrug that is converted to its active form, beta-lapachone (B1683895), within the body cancer.govmedkoo.com. This conversion is crucial for its therapeutic effect, as beta-lapachone is the molecule that interacts with NQO1 smolecule.com. Studies have estimated the pharmacokinetics of this compound by monitoring the plasma concentrations of beta-lapachone, indicating a rapid and complete conversion upon administration researchgate.net.
Preclinical Pharmacodynamic Biomarkers
Preclinical studies have investigated various pharmacodynamic biomarkers to understand the biological effects of this compound and its active metabolite, beta-lapachone, particularly in the context of NQO1-expressing tumors. These biomarkers provide insights into the drug's mechanism of action and potential indicators of response.
NQO1 Expression Levels (e.g., Immunohistochemistry H-score)
NQO1 expression is a key determinant of this compound's activity. Elevated NQO1 levels are frequently observed in various solid tumors, including pancreatic, non-small cell lung, breast, and head and neck cancers, often at levels significantly higher than in normal tissues nih.govnantomics.comaacrjournals.orgresearchgate.net. Immunohistochemistry (IHC) is a common method used to assess NQO1 expression in tumor tissue, often quantified using an H-score researchgate.netnih.gov. Preclinical and early clinical data suggest a correlation between higher tumor NQO1 expression and response to this compound treatment researchgate.netnih.govnantomics.com. An H-score of ≥200 has been explored as a potential cutoff for defining NQO1 positivity researchgate.netnih.gov.
Preclinical data has demonstrated that NQO1 expression is elevated in pancreatic tumor tissue compared to associated normal pancreas tissue nih.govresearchgate.net. Similarly, studies in hepatocellular carcinoma (HCC) have shown relatively high NQO1 levels in clinical specimens and tumor databases nih.gov.
Markers of DNA Damage (e.g., γH2AX)
The futile redox cycling initiated by beta-lapachone in NQO1-expressing cells generates massive levels of hydrogen peroxide and reactive oxygen species, leading to oxidative DNA lesions and double-strand breaks (DSBs) smolecule.comnih.govfrontiersin.orgdntb.gov.ua. Gamma H2AX (γH2AX), a phosphorylated variant of the histone H2AX, is a widely used biomarker for detecting DNA DSBs nih.govaging-us.comnih.gov. Increased levels of γH2AX have been observed in preclinical models upon treatment with beta-lapachone, indicating the induction of DNA damage nih.govaacrjournals.orgnih.gov.
Studies in HCC cells treated with beta-lapachone showed a dramatic increase in DSB lesions over time in vitro, accompanied by increased γH2AX levels detected by Western blotting nih.gov. Similarly, in non-small cell lung cancer (NSCLC) models, beta-lapachone administration led to increased DSB lesions over time aacrjournals.orgnih.gov.
Markers of PARP1 Activation (e.g., Cleaved PARP1, PARylation)
The extensive DNA damage induced by beta-lapachone results in the hyperactivation of PARP1, an enzyme involved in DNA repair cancer.govmedkoo.comnih.govfrontiersin.orgresearchgate.net. PARP1 hyperactivation consumes cellular NAD+ and ATP, contributing to cell death cancer.govmedkoo.comnih.govfrontiersin.org. Markers of PARP1 activation include the accumulation of poly(ADP-ribosyl)ated proteins (PARylation) and the cleavage of PARP1 nih.govfrontiersin.org.
Preclinical studies have shown that beta-lapachone treatment induces NQO1-dependent PARP1 hyperactivation in various cancer cell lines, including HCC and NSCLC cells, indicated by increased PARylation nih.govaacrjournals.orgnih.gov. Western blot analysis has been used to detect the levels of PAR and cleaved PARP1 nih.govfrontiersin.org.
Table: Preclinical Markers of PARP1 Activation
| Marker | Observation in Preclinical Studies | Detection Method | Reference |
| PARylation | Increased accumulation | Western Blot | nih.govfrontiersin.org |
| Cleaved PARP1 | Presence/Increase | Western Blot | researchgate.netfrontiersin.org |
Cell Proliferation Markers (e.g., Ki-67)
Changes in cell proliferation are often assessed in preclinical studies to evaluate the anti-tumor effects of a compound. Ki-67 is a nuclear protein associated with cell proliferation, and its expression is commonly used as a marker of actively dividing cells dntb.gov.ua. A decrease in Ki-67 expression in tumor tissue following treatment can indicate reduced cell proliferation.
While the primary mechanism of this compound/beta-lapachone leads to cell death rather than just inhibiting proliferation, preclinical studies evaluating its efficacy, particularly in combination therapies, have included assessments of proliferation markers like Ki-67 by IHC nih.govresearchgate.net. Studies on other related compounds or combinations have also utilized Ki-67 as a proliferation marker plos.orgdovepress.com.
Apoptotic Markers (e.g., TUNEL Assay, Caspase Activity)
Although the primary mode of cell death induced by lethal doses of beta-lapachone is often described as caspase-independent programmed necrosis (NAD+-keresis), apoptotic markers are also investigated, particularly in the context of lower doses or combination therapies nih.govfrontiersin.orgmdpi.com. The TUNEL (Terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis aacrjournals.orgmdpi.com. Caspase activity, particularly of effector caspases like caspase-3, is another key indicator of apoptosis aacrjournals.orggoogleapis.com.
Preclinical studies have included assessment of TUNEL staining and caspase activity to explore the mechanisms of cell death induced by beta-lapachone or its combinations researchgate.netaacrjournals.orggoogleapis.com. While high doses may lead to necrosis, lower doses or combinations with agents like PARP inhibitors can induce tumor-selective, caspase-dependent apoptosis mdpi.com.
Table: Preclinical Cell Death Markers
| Marker | Relevance | Detection Method | Reference |
| TUNEL Assay | Detects DNA fragmentation (apoptosis) | IHC | researchgate.netaacrjournals.orgmdpi.com |
| Caspase Activity | Indicates activation of apoptotic pathways | Various assays | aacrjournals.orggoogleapis.com |
Redox State Markers (e.g., Catalase, Mitochondrial ROS, Protein Oxidation)
The mechanism of action of this compound heavily involves the alteration of the cellular redox state, particularly in NQO1-overexpressing cancer cells researchgate.netmdpi.comnih.gov.
Reactive Oxygen Species (ROS): this compound, via NQO1-mediated futile redox cycling, generates massive intracellular levels of hydrogen peroxide (H₂O₂) and superoxide (B77818) mdpi.comnih.govscienceopen.com. This rapid and sustained increase in ROS is a key driver of the DNA damage and subsequent cellular events leading to cell death frontiersin.orgscienceopen.com. Studies have shown that beta-lapachone induces mitochondrial superoxide and ROS frontiersin.orgmdpi.com.
Catalase: Catalase is an enzyme that breaks down hydrogen peroxide frontiersin.org. In contrast to the high NQO1 levels in many tumors, catalase expression is often lowered in pancreatic adenocarcinoma compared to associated normal tissue nih.gov. The high NQO1:catalase ratio in pancreatic cancers represents a significant therapeutic window that can be exploited by NQO1 bioactivatable drugs like this compound nih.govscienceopen.com. Normal tissues are protected by low NQO1 and high catalase expression, which helps to mitigate the effects of H₂O₂ generated by the futile redox cycle nih.gov.
Protein Oxidation: Oxidative stress induced by elevated ROS levels can lead to oxidative damage to various cellular components, including proteins mdpi.comabcam.cn. While direct preclinical data specifically on this compound and protein oxidation levels were not extensively detailed in the search results, the known mechanism of action involving significant ROS generation strongly implies that protein oxidation is a relevant consequence in treated cells frontiersin.orgmdpi.comabcam.cn. Markers such as protein carbonylation and 3-nitrotyrosines can be used to measure protein oxidation abcam.cn.
Preclinical studies evaluating the effects of beta-lapachone (the active form of this compound) have assessed the generation of ROS and the levels of enzymes involved in redox balance, such as catalase nih.govfrontiersin.org. The NQO1:catalase ratio has been identified as a potential predictive biomarker for the efficacy of this compound nih.govscienceopen.com.
Preclinical ADME Considerations (excluding human PK/PD)
This compound is a soluble prodrug designed to improve upon the poor solubility of its parent compound, beta-lapachone medkoo.comcancer.gov. In vivo, this compound is rapidly and completely converted to beta-lapachone nih.gov.
Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) considerations for this compound would focus on how the prodrug is converted to beta-lapachone, the distribution of beta-lapachone in preclinical models, its metabolism, and its excretion pathways, all prior to human studies.
While detailed preclinical ADME data (beyond the conversion to beta-lapachone) were not extensively available in the provided search results, the efficacy demonstrated in preclinical human pancreatic cancer xenografts in mice suggests favorable drug PK (pharmacokinetic) effects in the pancreas for beta-lapachone nih.gov. The rapid rise and clearance of drug levels observed in some contexts suggest that biweekly dosing might be feasible nih.gov.
The highly variable pharmacokinetic profile observed in clinical trials, which may be partly attributed to inter-patient differences in the conversion rate from prodrug to parent drug (beta-lapachone), highlights the importance of understanding this conversion and the subsequent ADME of the active compound in preclinical models to better predict behavior in biological systems nih.gov.
This compound is a synthetic prodrug of β-lapachone, designed to be more water-soluble than its parent compound and requiring a lower concentration of the carrier molecule hydroxypropyl-beta-cyclodextrin (HPβCD) compared to an earlier formulation, ARQ 501 researchgate.netnih.gov. This compound is rapidly and completely converted to ARQ 501 upon administration researchgate.netnih.gov. The compound exploits the elevated expression of NAD(P)H:Quinone Oxidoreductase 1 (NQO1) in many solid tumors to induce tumor-selective cell death researchgate.netresearchgate.net. This mechanism involves NQO1-mediated futile redox cycling, leading to the generation of reactive oxygen species (ROS), DNA damage, hyperactivation of PARP1, and subsequent depletion of NAD+ and ATP, ultimately resulting in programmed cell death, including necrosis (keresis) and apoptosis researchgate.netfrontiersin.orgsemanticscholar.orgfrontiersin.orgnih.govnih.gov.
The preclinical and translational research landscape for this compound is actively exploring several key areas to enhance its therapeutic potential and overcome limitations observed in early clinical studies.
Future Directions and Unanswered Research Questions Preclinical and Translational
Q & A
Q. What is the mechanistic basis of ARQ-761-induced cell death in NQO1-overexpressing cancers?
this compound (β-lapachone) initiates a "futile cycle" with NAD(P)H Quinone Oxidoreductase-1 (NQO1), generating reactive oxygen species (ROS) that trigger poly ADP ribose polymerase (PARP) hyperactivation and nucleotide depletion, leading to programmed necrosis. To validate this mechanism, researchers should:
- Use in vitro assays with NQO1-overexpressing vs. NQO1-deficient cell lines (e.g., CRISPR-KO models) to compare ROS levels, ATP depletion, and DNA damage markers (e.g., γH2AX).
- Quantify PARP activity via immunoblotting for PAR polymers or NAD+/NADH ratios .
Q. How should researchers design experiments to assess this compound’s specificity for NQO1 in preclinical models?
- Control Groups : Include NQO1-knockout models or cells treated with dicoumarol (NQO1 inhibitor) to confirm target specificity.
- Dose-Response Curves : Test this compound across a range of concentrations (e.g., 1–10 μM) to establish IC50 values in NQO1-high vs. low contexts.
- PICOT Framework : Structure the study using Population (e.g., NSCLC cells), Intervention (this compound), Comparison (untreated or NQO1-inhibited), Outcome (cell viability, ROS), and Timeframe (24–72 hours) .
Q. What are the standard assays for measuring ROS generation and nucleotide depletion in this compound-treated cells?
- ROS Detection : Use fluorescent probes (e.g., DCFDA) or luminescence-based assays (e.g., CellROX).
- Nucleotide Analysis : Quantify ATP via luciferase assays or NAD+ via HPLC.
- Validation : Include antioxidants (e.g., NAC) to confirm ROS-dependent effects .
Advanced Research Questions
Q. How can researchers optimize this compound dosing schedules to mitigate toxicity while maintaining efficacy?
- Pharmacodynamic Modeling : Use time-course studies to correlate this compound exposure with ROS bursts and PARP activation.
- Toxicology Screens : Assess off-target effects in primary human hepatocytes or cardiomyocytes, which may express low NQO1.
- Combination Therapies : Co-administer this compound with PARP inhibitors or redox modulators to reduce collateral damage .
Q. What methodologies resolve contradictions in this compound’s therapeutic window across different cancer subtypes?
- Meta-Analysis : Aggregate data from studies using standardized NQO1 activity assays (e.g., spectrophotometric measurement of NADH oxidation).
- Stratified Analysis : Group results by NQO1 expression levels (via IHC or RNA-seq) to identify patient subgroups with optimal responses.
- Iterative Data Review : Apply qualitative contradiction analysis (e.g., coding discrepancies in ROS quantification methods) to refine protocols .
Q. What experimental strategies validate NQO1 as the primary target of this compound in vivo?
- Genetic Validation : Use xenograft models with inducible NQO1 shRNA to test this compound dependency.
- Pharmacological Rescue : Co-treat tumors with NQO1 substrates (e.g., menadione) to compete for this compound binding.
- Biomarker Correlation : Correlate tumor regression in PDX models with pre-treatment NQO1 enzymatic activity .
Methodological Guidance for Data Interpretation
Q. How should researchers address variability in this compound response due to tumor microenvironment (TME) heterogeneity?
- Single-Cell RNA Sequencing : Profile NQO1 expression and hypoxia markers (e.g., HIF-1α) in TME subpopulations.
- 3D Co-Culture Models : Incorporate stromal cells (e.g., fibroblasts) to mimic TME-driven resistance mechanisms.
- Spatial Proteomics : Map NQO1 distribution in tumor sections using multiplexed imaging (e.g., CODEX) .
Q. What statistical approaches are recommended for analyzing dose-dependent synergies between this compound and standard chemotherapies?
- Chou-Talalay Method : Calculate combination indices (CI) using CompuSyn software to classify additive, synergistic, or antagonistic effects.
- ANOVA with Post-Hoc Tests : Compare treatment arms (e.g., this compound monotherapy vs. This compound + cisplatin) across multiple doses.
- Power Analysis : Predefine sample sizes to ensure detection of ≥30% difference in tumor growth inhibition .
Tables for Key Experimental Parameters
| Parameter | Recommended Assay | Validation Control |
|---|---|---|
| NQO1 Activity | Spectrophotometric NADH oxidation | Dicoumarol pretreatment |
| ROS Levels | DCFDA fluorescence | NAC co-treatment |
| PARP Activation | PAR polymer immunoblot | PARP inhibitor (e.g., olaparib) |
| In Vivo Efficacy | Tumor volume (caliper) + bioluminescence | NQO1-knockout xenografts |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
